molecular formula C14H9ClN4 B2864225 7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-84-0

7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2864225
CAS No.: 860610-84-0
M. Wt: 268.7
InChI Key: XALFMKUQQDGJCI-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorophenyl group at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 8th position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzyl cyanide with 2-methylpyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridine compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

7-(4-Chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:

    2-tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile: This compound has a tert-butyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole-pyridine scaffold but differ in the substitution pattern and functional groups, leading to variations in their properties and applications.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a fused thiadiazine ring, which imparts different chemical and biological properties compared to the triazolopyridine scaffold.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c1-9-17-14-13(8-16)12(6-7-19(14)18-9)10-2-4-11(15)5-3-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFMKUQQDGJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324068
Record name 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860610-84-0
Record name 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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